molecular formula C₁₁H₁₆N₂ B1139684 Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- CAS No. 64114-31-4

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-

Cat. No. B1139684
CAS RN: 64114-31-4
M. Wt: 176.26
InChI Key:
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Description

Synthesis Analysis

The synthesis of “Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-” can be achieved through various methods. One of the most common methods is the asymmetric synthesis method. This method involves the use of chiral auxiliaries, such as (S)-2-methyl-3-(1-methyl-2-pyrrolidinyl) pyridine, which is used to control the stereochemistry of the final product. This method is highly efficient and produces high yields of the desired product.


Molecular Structure Analysis

The molecular structure of “Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-” include a molecular weight of 162.2316 . It is a colorless liquid with a pungent odor . The melting point is -42 °C .

Safety and Hazards

“Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-” is classified as a highly flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCAJINVSUVLQL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)[C@@H]2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228323
Record name Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnicotine

CAS RN

77698-47-6
Record name 2-Methylnicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077698476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLNICOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW427I1X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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